molecular formula C18H26O9 B12070304 1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester

1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester

Cat. No.: B12070304
M. Wt: 386.4 g/mol
InChI Key: FEPQBBKYRYCIJM-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester is a complex organic compound that belongs to the class of aromatic carboxylic acid esters. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester typically involves esterification reactions. The starting materials may include 1,3-benzenedicarboxylic acid and 5-(3,6,9,12tetraoxatridec-1-yloxy)-1-methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug delivery applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other biomolecules.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenedicarboxylic acid, dimethyl ester: A simpler ester derivative with similar chemical properties.

    1,3-Benzenedicarboxylic acid, diethyl ester: Another ester derivative with slightly different physical properties.

Uniqueness

1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester is unique due to the presence of the tetraoxatridecyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C18H26O9

Molecular Weight

386.4 g/mol

IUPAC Name

3-methoxycarbonyl-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]benzoic acid

InChI

InChI=1S/C18H26O9/c1-22-3-4-24-5-6-25-7-8-26-9-10-27-16-12-14(17(19)20)11-15(13-16)18(21)23-2/h11-13H,3-10H2,1-2H3,(H,19,20)

InChI Key

FEPQBBKYRYCIJM-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOC1=CC(=CC(=C1)C(=O)OC)C(=O)O

Origin of Product

United States

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